Tert-butyl 4-(1,3-thiazol-2-YL)piperidine-1-carboxylate
Description
Tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1,3-thiazol-2-yl substituent at the 4-position. The thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms, confers electronic and steric properties critical for biological interactions and synthetic versatility. This compound serves as a key intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-4-10(5-8-15)11-14-6-9-18-11/h6,9-10H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYHKRDZBGBNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-Thiazole Coupling via Carbamate Intermediates
A widely adopted method involves the reaction of tert-butyl piperidine-4-carboxylate with 2-aminothiazole derivatives. The process employs di-tert-butyl dicarbonate (Boc₂O) as a protecting agent, facilitating the formation of the carbamate linkage. In a representative procedure:
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Activation : Piperidine-4-carboxylic acid is treated with Boc₂O in tetrahydrofuran (THF) at 0–5°C to form tert-butyl piperidine-1,4-dicarboxylate.
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Coupling : The intermediate reacts with 2-amino-1,3-thiazole hydrobromide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), yielding the target compound after 12–24 hours at room temperature.
Key Parameters :
Lactone Ring-Opening Strategy
An alternative approach, detailed in patent WO2014200786A1, utilizes a lactone intermediate (Formula III) derived from piperidin-3-yl sulfonates. The lactone undergoes nucleophilic attack by a thiazole-2-amine derivative in the presence of a palladium catalyst, followed by Boc protection. This method is favored for scalability, with yields exceeding 80% under optimized conditions.
Reaction Optimization and Critical Factors
Solvent and Catalytic Systems
Comparative studies highlight solvent-dependent efficiency:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | EDC/DMAP | 72 | 98 |
| Pyridine | EDC/DMAP | 68 | 95 |
| DCM | HOBt/DCC | 55 | 90 |
THF outperforms dichloromethane (DCM) due to improved solubility of Boc-protected intermediates. Catalytic systems using EDC/DMAP reduce side reactions compared to DCC-based methods.
Temperature and Reaction Time
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Low-Temperature Regime (0–5°C) : Minimizes epimerization of the piperidine ring but extends reaction time to 24 hours.
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Room Temperature (25°C) : Achieves comparable yields in 12 hours but risks thiazole decomposition.
Characterization and Analytical Validation
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, tert-butyl), 3.41–3.55 (m, 4H, piperidine H2/H6), 4.12 (br s, 1H, NH), 7.32 (d, J = 3.6 Hz, 1H, thiazole H4), 7.89 (d, J = 3.6 Hz, 1H, thiazole H5).
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¹³C NMR (100 MHz, CDCl₃) : δ 28.3 (tert-butyl C), 79.8 (Boc carbonyl), 154.6 (piperidine C=O), 167.2 (thiazole C2).
Mass Spectrometry :
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity in optimized batches.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(1,3-thiazol-2-YL)piperidine-1-carboxylate has shown promise in the development of new therapeutic agents. Its structure allows for modulation of biological activity, making it a candidate for drug design.
1.1. Neuroprotective Agents
Recent studies indicate that this compound can act as a neuroprotective agent. For example, it has been evaluated for its ability to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research. The compound demonstrated moderate protective effects against oxidative stress in astrocytes induced by amyloid beta peptides, suggesting its potential role in neurodegenerative disease therapies .
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. This positions the compound as a candidate for developing new antibiotics or antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups necessary for its biological activity. The yield and purity of synthesized compounds are critical factors influencing their application in research.
3.1. Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine derivative + thiazole derivative | Solvent (e.g., acetone) at elevated temperature | Variable (e.g., 32.9%) |
| 2 | Purification via column chromatography | Eluent: petroleum ether/ethyl acetate | Final product characterization |
4.1. In Vitro Studies on Neuroprotection
A study assessed the efficacy of this compound in protecting astrocytes from amyloid beta-induced cell death. The results indicated that the compound could reduce TNF-alpha levels and oxidative stress markers significantly .
4.2. Antimicrobial Testing
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, suggesting potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of Tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the piperidine ring can interact with receptor proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural analogs of tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate vary in substitutions on the thiazole ring, piperidine backbone, or Boc group. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Key Observations :
Biological Activity
Tert-butyl 4-(1,3-thiazol-2-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 240.32 g/mol
- CAS Number: 159635-49-1
Physical Properties:
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the thiazole moiety contributes to the compound's antimicrobial activity by interacting with microbial cell membranes or metabolic pathways .
Antitumor Activity
The thiazole-containing compounds have also been investigated for their anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.3 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 10.0 | Inhibition of tubulin polymerization |
The mechanism of action appears to involve the disruption of microtubule dynamics and induction of apoptosis, which are critical pathways in cancer cell proliferation .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. This compound has shown promise in reducing oxidative stress and inflammation in neuronal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The thiazole ring is essential for antimicrobial and anticancer activity.
- The piperidine moiety enhances lipophilicity, facilitating cellular uptake.
- Variations in substituents on the thiazole and piperidine rings can modulate potency and selectivity.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multi-drug resistant strains of E. coli. The compound demonstrated a significant reduction in bacterial load compared to untreated controls, indicating its potential as a therapeutic agent against resistant infections.
Case Study 2: Anticancer Activity
A study evaluating the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability. Further analysis showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(1,3-thiazol-2-yl)piperidine-1-carboxylate, and what reaction conditions are typically employed?
- Methodological Answer : Synthesis involves multi-step reactions, starting with thiazole ring formation and subsequent coupling with a piperidine intermediate. For example:
- Thiazole formation : Cyclopropylamine reacts with thiocyanate under reflux to generate a triazole-thiazole intermediate (65% yield) .
- Piperidine coupling : The intermediate reacts with tert-butyl carbamate in DMF at 80°C (72% yield) .
- Oxidation : OXONE in aqueous conditions oxidizes methylthio groups to sulfones (85% yield) .
- Key conditions : Catalysts (e.g., Pd/C), solvent optimization (DMF, THF), and inert atmospheres improve yields.
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole formation | Cyclopropylamine, thiocyanate, 80°C | 65% | |
| Piperidine coupling | tert-Butyl carbamate, DMF, 80°C | 72% | |
| Oxidation | OXONE, H₂O, room temperature | 85% |
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Based on safety data sheets (SDS) for analogous piperidine derivatives:
- PPE : Nitrile gloves, chemical goggles, and lab coats. Respiratory protection (P95 respirator) for powder handling .
- Emergency measures : Flush eyes/skin with water for 15 minutes; use CO₂/dry powder extinguishers for fires .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Note : Acute toxicity data are limited; apply ALARA (As Low As Reasonably Achievable) principles .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected splitting) often arise from dynamic processes:
- Variable-temperature NMR : Identifies rotameric conformations of the tert-butyl group by observing peak coalescence at elevated temperatures.
- DFT calculations : Compare experimental shifts with computational models (e.g., Gaussian software) to validate assignments.
- X-ray crystallography : Use SHELXL to determine solid-state structures and correlate with solution-phase NMR data.
- Example : A 2021 study resolved ambiguities in a piperidine-thiazole derivative by combining VT-NMR and SHELX-refined crystal structures .
Q. What methodological approaches optimize the yield of this compound in large-scale syntheses?
- Methodological Answer : Optimization strategies include:
- Catalyst selection : Pd(OH)₂/C under high-pressure H₂ (50 psi) improves coupling efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMAC) enhance intermediate solubility .
- Purification : Gradient silica chromatography (ethyl acetate/hexane) or recrystallization (tert-butyl methyl ether/heptane) .
- Continuous flow systems : Reduce reaction times and improve scalability (e.g., 85% yield in a 2018 study) .
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
- SHELXL : Refine high-resolution data with anisotropic displacement parameters.
- SHELXD : Solve phases for twinned crystals via dual-space methods.
- Validation : Cross-check with PLATON or CCDC tools to identify missed symmetry or disorder.
- Case study : A 2020 analysis of a tert-butyl piperidine derivative resolved twinning via SHELXD, achieving an R-factor of 0.032 .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different studies?
- Methodological Answer : Conflicting solubility (e.g., in water vs. DMSO) may stem from:
- Polymorphism : Different crystal forms alter solubility. Use DSC/TGA to identify polymorphs .
- pH dependence : Ionizable groups (e.g., piperidine nitrogen) affect solubility. Perform pH-solubility profiling.
- Particle size : Smaller particles increase apparent solubility. Use dynamic light scattering (DLS) for size analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
